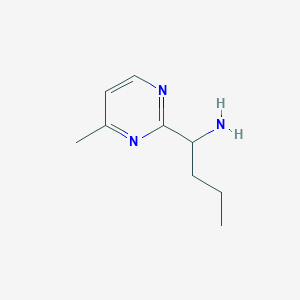

1-(4-Methylpyrimidin-2-yl)butan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

1-(4-methylpyrimidin-2-yl)butan-1-amine |

InChI |

InChI=1S/C9H15N3/c1-3-4-8(10)9-11-6-5-7(2)12-9/h5-6,8H,3-4,10H2,1-2H3 |

InChI Key |

RWUNDOYEQILMLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=NC=CC(=N1)C)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Organic Reactivity of 1 4 Methylpyrimidin 2 Yl Butan 1 Amine Derivatives

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of such heteroaromatic systems. libretexts.org Halogenated pyrimidines, in particular, serve as versatile precursors for introducing a variety of nucleophiles. mdpi.com

The SNAr mechanism on a pyrimidine core typically proceeds through a two-step addition-elimination pathway. libretexts.org In the initial step, a nucleophile attacks an electrophilic carbon atom on the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org The electron-withdrawing nitrogen atoms of the pyrimidine ring are crucial for stabilizing this intermediate by delocalizing the negative charge, thereby facilitating the reaction. mdpi.comresearchgate.net In the subsequent elimination step, the leaving group (commonly a halide) is expelled, restoring the aromaticity of the ring.

The regioselectivity of SNAr reactions on substituted pyrimidines is highly sensitive to the electronic and steric environment of the ring. For instance, in 2,4-dichloropyrimidines, nucleophilic attack generally favors the C-4 position. wuxiapptec.com However, this selectivity can be inverted to favor the C-2 position by altering the substituents on the ring; an electron-donating group at the C-6 position, for example, can direct substitution to C-2. wuxiapptec.com For derivatives of 1-(4-methylpyrimidin-2-yl)butan-1-amine bearing a suitable leaving group, such as a chlorine atom at the C-6 position, SNAr provides a direct route to further diversification of the pyrimidine core. The reaction proceeds efficiently with various nucleophiles, including amines and alkoxides. mdpi.com

| Factor | Influence on Reaction Rate and Selectivity | Example/Comment |

|---|---|---|

| Leaving Group | The nature of the leaving group significantly affects the reaction rate. The typical reactivity order is F > Cl ≈ Br > I. nih.gov | Fluorine's high electronegativity strongly activates the ring towards nucleophilic attack. |

| Ring Substituents | Electron-withdrawing groups (e.g., -NO2, -CN) activate the ring for SNAr, while electron-donating groups (e.g., -NH2, -OR) deactivate it. libretexts.org | The 2-(1-aminobutyl) group is electron-donating, slightly deactivating the ring compared to an unsubstituted pyrimidine. |

| Nucleophile | "Soft" nucleophiles like amines and "hard" nucleophiles like alkoxides can exhibit different reactivities and selectivities. mdpi.com | Competition between different nucleophiles can occur, as seen in reactions with amines in alcohol solvents. mdpi.comresearchgate.net |

| Reaction Conditions | Solvent, temperature, and the presence of a base can control the reaction outcome. nih.gov | Many reactions of 2-aminopyrimidine (B69317) derivatives can be performed under mild, solvent-free conditions. nih.gov |

Amine-Centered Reactions and Transformations

The primary amine of the 1-aminobutyl group is a key site for nucleophilic reactions, enabling a wide array of chemical modifications.

As a primary amine, the nitrogen atom of 1-(4-methylpyrimidin-2-yl)butan-1-amine possesses a lone pair of electrons, rendering it nucleophilic. It readily participates in standard amine derivatization reactions.

Alkylation: Reaction with alkyl halides (R-X) leads to the formation of secondary and tertiary amines through sequential N-alkylation. The process involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide.

Acylation: Treatment with acylating agents such as acyl chlorides (RCOCl) or acid anhydrides ((RCO)2O) yields the corresponding N-acyl derivatives (amides). This reaction is typically rapid and is often performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).

These transformations are fundamental for building more complex molecular architectures based on the 1-(4-methylpyrimidin-2-yl)butan-1-amine scaffold.

While not reactions of the title compound itself, the Hofmann and Curtius rearrangements represent powerful synthetic strategies for accessing 1-(4-methylpyrimidin-2-yl)butan-1-amine and its derivatives. Both reactions achieve the conversion of a carboxylic acid derivative into a primary amine with the loss of one carbon atom, proceeding through a key isocyanate intermediate. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Hofmann Rearrangement: This reaction transforms a primary amide into a primary amine using bromine and a strong base. wikipedia.orgnumberanalytics.com For the synthesis of the target compound, the starting material would be 2-(4-methylpyrimidin-2-yl)pentanamide. The mechanism involves the deprotonation of the amide, followed by reaction with bromine to form an N-bromoamide. wikipedia.org Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed in the aqueous basic medium to the primary amine, releasing carbon dioxide. wikipedia.orgchemistwizards.com

Curtius Rearrangement: This versatile reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate. wikipedia.orgnih.govrsc.org The acyl azide precursor can be readily prepared from a carboxylic acid. The resulting isocyanate can be trapped by various nucleophiles; hydrolysis with water yields the primary amine. organic-chemistry.orgnih.gov A significant advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of its stereochemistry. wikipedia.orgnih.gov

| Feature | Hofmann Rearrangement | Curtius Rearrangement |

|---|---|---|

| Starting Material | Primary Amide (R-CONH2) | Acyl Azide (R-CON3), derived from a carboxylic acid |

| Key Reagents | Br2 (or Cl2) and strong base (e.g., NaOH) numberanalytics.com | Heat or UV light masterorganicchemistry.comwikipedia.org |

| Key Intermediate | Isocyanate (R-N=C=O) wikipedia.org | Isocyanate (R-N=C=O) organic-chemistry.orgwikipedia.org |

| Conditions | Typically harsh (strong base, aqueous conditions). | Generally milder; can be performed under anhydrous conditions, allowing isolation of the isocyanate. nih.govrsc.org |

| Stereochemistry | Retention of configuration at the migrating group. | Complete retention of configuration at the migrating group. wikipedia.orgnih.gov |

Intramolecular Cyclization and Ring-Closing Reactions

Derivatives of 1-(4-methylpyrimidin-2-yl)butan-1-amine can serve as precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. Such reactions require the introduction of a second functional group that can react with either the exocyclic amine or a position on the pyrimidine ring.

For example, the introduction of an amino group at the C-5 position of the pyrimidine ring, followed by functionalization of the C-4 methyl group, could create a precursor for an intramolecular condensation to form a fused pyridopyrimidine ring system. The synthesis of such fused heterocycles often relies on the cyclization of appropriately substituted aminopyrimidines. thieme-connect.com Similarly, derivatization of the butylamine (B146782) side chain to incorporate a second reactive moiety could lead to the formation of new heterocyclic rings fused at the C-2 position. Methodologies like ring-closing metathesis (RCM) using ruthenium catalysts are powerful for constructing nitrogen-containing rings, although this would require the synthesis of a suitable diene-containing derivative of the parent amine. nih.gov

Catalytic Reaction Pathways and Intermediates

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. The synthesis and modification of 1-(4-methylpyrimidin-2-yl)butan-1-amine and its derivatives can be significantly enhanced through various catalytic pathways.

Palladium-catalyzed cross-coupling reactions are particularly valuable for modifying the pyrimidine core. mdpi.com For instance, a halogenated precursor of the target molecule could undergo:

Suzuki Coupling: Reaction with a boronic acid (R-B(OH)2) to form a new carbon-carbon bond. mdpi.com

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond. mdpi.com

These reactions typically involve a Pd(0)/Pd(II) catalytic cycle and require specific phosphine (B1218219) ligands to facilitate the reaction.

Furthermore, the synthesis of complex, fused pyrimidine scaffolds often employs nano-catalysts to promote multicomponent reactions. rsc.org These reactions can involve the condensation of an aminopyrimidine derivative, an aldehyde, and an active methylene (B1212753) compound to construct fused ring systems like pyrido[2,3-d]pyrimidines under environmentally friendly conditions. rsc.org

The key intermediates in these transformations are well-defined. As mentioned, SNAr reactions proceed through Meisenheimer complexes, while the Hofmann and Curtius rearrangements are characterized by their isocyanate intermediates. In catalytic cycles, organometallic species, such as palladium-ligand complexes, play a transient but critical role in facilitating bond formation.

| Reaction Type | Catalyst System | Purpose | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)2Cl2 / Na2CO3 | C-C bond formation (e.g., arylation of the pyrimidine ring). | mdpi.com |

| Buchwald-Hartwig Amination | Pd(OAc)2 / Ligand (e.g., Xantphos) / Base (e.g., NaOtBu) | C-N bond formation (e.g., amination of the pyrimidine ring). | mdpi.com |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (Ruthenium-based) | Formation of new N-heterocyclic rings from diene precursors. | nih.gov |

| Multicomponent Reactions | Nano-MgO or other nano-catalysts | Synthesis of fused pyrimidine scaffolds (e.g., pyrido[2,3-d]pyrimidines). | rsc.org |

Advanced Analytical Characterization and Structural Investigations of 1 4 Methylpyrimidin 2 Yl Butan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, provide a complete picture of the proton and carbon framework of 1-(4-Methylpyrimidin-2-yl)butan-1-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts (δ) for 1-(4-Methylpyrimidin-2-yl)butan-1-amine are detailed in the table below. The protons of the butyl chain are expected to appear in the aliphatic region, while the pyrimidine (B1678525) ring protons will be in the aromatic region. The amine and methyl protons will also have characteristic shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The pyrimidine ring carbons are expected to resonate at lower fields (higher ppm values) compared to the aliphatic carbons of the butyl chain.

2D-NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the sequence of the butyl chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals. mdpi.com

Interactive Data Table: Predicted NMR Data for 1-(4-Methylpyrimidin-2-yl)butan-1-amine

| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | ¹³C NMR (Predicted δ, ppm) |

| H-5 (pyrimidine) | ~6.8 | d | ~115-120 |

| H-6 (pyrimidine) | ~8.2 | d | ~157-160 |

| CH (amine) | ~4.5 | t | ~50-55 |

| CH₂ | ~1.7 | m | ~35-40 |

| CH₂ | ~1.4 | m | ~20-25 |

| CH₃ (butyl) | ~0.9 | t | ~10-15 |

| CH₃ (pyrimidine) | ~2.5 | s | ~20-25 |

| NH₂ | ~1.5-2.5 | br s | N/A |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

For 1-(4-Methylpyrimidin-2-yl)butan-1-amine (molecular formula C₉H₁₅N₃), the exact mass of the molecular ion [M+H]⁺ would be precisely measured. This high-precision measurement allows for the unambiguous determination of the molecular formula.

The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, a primary fragmentation pathway is the alpha-cleavage, which is characteristic of amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. Other fragmentations can involve the loss of parts of the butyl chain or the cleavage of the pyrimidine ring. libretexts.orglibretexts.org

Interactive Data Table: Predicted HRMS Fragmentation Data

| m/z (predicted) | Possible Fragment | Description |

| 166.1344 | [C₉H₁₆N₃]⁺ | Protonated molecular ion [M+H]⁺ |

| 123.0820 | [C₆H₉N₃]⁺ | Loss of propyl radical (•C₃H₇) via α-cleavage |

| 95.0507 | [C₅H₅N₂]⁺ | Pyrimidine ring fragment |

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 1-(4-Methylpyrimidin-2-yl)butan-1-amine is expected to show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the aliphatic chain and the methyl group, and the C=N and C=C bonds of the pyrimidine ring. researchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 (two bands for -NH₂) |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=N (pyrimidine) | Stretching | 1600-1650 |

| C=C (pyrimidine) | Stretching | 1550-1600 |

| N-H (amine) | Bending | 1590-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in 1-(4-Methylpyrimidin-2-yl)butan-1-amine contains π electrons and is expected to exhibit absorption in the UV region, typically corresponding to π → π* and n → π* transitions. researchgate.netnist.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 1-(4-Methylpyrimidin-2-yl)butan-1-amine can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule. mdpi.commdpi.com

Since the chiral center at the first carbon of the butyl chain makes this molecule chiral, X-ray crystallography of a single enantiomer can also determine its absolute stereochemistry. The crystal packing analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state properties of the compound. mdpi.comresearchgate.net

Other Advanced Techniques (e.g., Elemental Analysis, Thermal Analysis, Molar Conductance)

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the theoretical values calculated from the molecular formula (C₉H₁₅N₃) to confirm the empirical formula and assess the purity of the sample.

Interactive Data Table: Elemental Analysis Data

| Element | Theoretical % |

| Carbon (C) | 65.41 |

| Hydrogen (H) | 9.15 |

| Nitrogen (N) | 25.43 |

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability of the compound. TGA would show the decomposition temperature, while DSC would reveal information about melting point, phase transitions, and heat capacity.

Molar Conductance: This measurement is used to determine whether a compound is an electrolyte in solution. For a neutral compound like 1-(4-Methylpyrimidin-2-yl)butan-1-amine dissolved in a non-polar solvent, the molar conductance is expected to be very low, indicating it is a non-electrolyte.

Computational Chemistry and Theoretical Modeling of 1 4 Methylpyrimidin 2 Yl Butan 1 Amine

Density Functional Theory (DFT) and Quantum Chemical Calculations

No published studies were found that specifically apply Density Functional Theory (DFT) or other quantum chemical methods to calculate the geometric, electronic, or spectroscopic properties of 1-(4-Methylpyrimidin-2-yl)butan-1-amine. Such studies would be necessary to determine key parameters like optimized molecular geometry, HOMO-LUMO energy gap, and vibrational frequencies.

Molecular Electrostatic Potential (MESP) Surface Analysis

There is no available research that details the Molecular Electrostatic Potential (MESP) surface of 1-(4-Methylpyrimidin-2-yl)butan-1-amine. An MESP analysis would be crucial for identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting its sites for electrophilic and nucleophilic attack and its potential for non-covalent interactions.

Molecular Docking for Predicting Binding Modes and Interactions with Chemical Entities

Specific molecular docking studies for 1-(4-Methylpyrimidin-2-yl)butan-1-amine have not been reported. To perform such an analysis, researchers would need to investigate the binding of this particular ligand to a specific biological or chemical target, and no such studies have been made publicly available.

Molecular Dynamics Simulations for Conformational Landscape and Stability

Information regarding molecular dynamics (MD) simulations to explore the conformational landscape and stability of 1-(4-Methylpyrimidin-2-yl)butan-1-amine is absent from the scientific literature. MD simulations would provide valuable insights into the dynamic behavior of the molecule, including the flexibility of the butylamine (B146782) side chain and its interactions in a simulated environment.

In Silico Studies of Chemical Reactivity

There are no in silico studies in the available literature that focus on the chemical reactivity of 1-(4-Methylpyrimidin-2-yl)butan-1-amine. Such research would involve the use of computational methods to predict reactivity descriptors and to model reaction mechanisms, providing a theoretical foundation for its chemical behavior.

Derivatization and Chemical Modification Strategies for 1 4 Methylpyrimidin 2 Yl Butan 1 Amine

Functional Group Interconversions on the Butane-1-amine Chain

The primary amine of the butane-1-amine chain is a versatile functional group that can undergo a wide array of chemical transformations. These interconversions can modulate the compound's polarity, basicity, and ability to participate in hydrogen bonding.

N-Alkylation and N-Arylation: The primary amine can be readily alkylated or arylated to yield secondary or tertiary amines. Standard procedures, such as reductive amination with aldehydes or ketones, or nucleophilic substitution with alkyl or aryl halides, can be employed. For instance, reaction with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can introduce a variety of alkyl groups.

Amide and Sulfonamide Formation: Acylation of the amine with acid chlorides or anhydrides leads to the formation of amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. libretexts.org These transformations convert the basic amine into a neutral or even slightly acidic functional group, significantly altering the molecule's electronic and solubility characteristics.

Table 7.1: Representative Functional Group Interconversions of the Amine Moiety

| Reagent/Condition | Product Functional Group | Expected Change in Properties |

| Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | Increased lipophilicity, altered basicity |

| Acid Chloride/Anhydride | Amide | Loss of basicity, increased H-bond acceptor capacity |

| Sulfonyl Chloride, Base | Sulfonamide | Loss of basicity, introduction of a potential H-bond donor/acceptor |

| Isocyanate/Isothiocyanate | Urea (B33335)/Thiourea (B124793) | Increased H-bonding potential, potential for new interactions |

This table presents hypothetical, yet chemically sound, derivatization strategies based on the known reactivity of primary amines. msu.edumsu.edu

Chemical Modifications at the Pyrimidine (B1678525) Ring (e.g., C-4, C-6, N-1, N-3 positions)

The pyrimidine ring in 1-(4-methylpyrimidin-2-yl)butan-1-amine is an electron-deficient heterocycle, which dictates its reactivity towards nucleophiles and electrophiles. The presence of the methyl group at C-4 and the aminoalkyl group at C-2 influences the regioselectivity of these reactions.

Electrophilic Substitution: The pyrimidine ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. uoanbar.edu.iq However, the existing substituents can modulate this reactivity. The C-5 position is the most likely site for electrophilic substitution, such as nitration or halogenation, although harsh conditions may be required. The activating effect of the aminoalkyl group (after potential protection) and the methyl group could facilitate such reactions. researchgate.net

Nucleophilic Substitution: The C-4 and C-6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack, especially if a suitable leaving group is present. stackexchange.com While the methyl group at C-4 is not a leaving group, modifications at this position would likely require initial functionalization, for example, through oxidation of the methyl group to a hydroxymethyl or carboxyl group, which can then be further derivatized. The C-6 position is more amenable to substitution. If a halogen were introduced at this position, it could be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. researchgate.netrsc.org

Table 7.2: Potential Chemical Modifications of the Pyrimidine Ring

| Position | Reaction Type | Potential Reagent | Resulting Modification |

| C-5 | Electrophilic Substitution | HNO₃/H₂SO₄ | Nitration |

| C-5 | Electrophilic Substitution | Br₂/FeBr₃ | Bromination |

| C-6 | Nucleophilic Substitution (with prior halogenation) | R-NH₂ | Amination |

| C-4 (Methyl Group) | Oxidation | KMnO₄ | Carboxylation |

This table outlines plausible modification strategies based on general pyrimidine chemistry. The reactivity of the specific substrate may vary.

Synthesis of Hybrid Molecules Incorporating Other Heterocycles

The structural framework of 1-(4-methylpyrimidin-2-yl)butan-1-amine can serve as a building block for the synthesis of more complex hybrid molecules. This approach is common in drug discovery, where combining different pharmacophores can lead to compounds with novel or enhanced biological activities. mdpi.commdpi.comnih.gov

The primary amine on the butane (B89635) chain is an ideal handle for coupling with other heterocyclic systems. For example, it can be reacted with a heterocycle bearing a carboxylic acid group to form an amide linkage. Alternatively, it can participate in condensation reactions, such as the Biginelli or Hantzsch reactions, to form new heterocyclic rings.

Furthermore, the pyrimidine ring itself can be a partner in coupling reactions. For instance, if a halogen is introduced at the C-5 or C-6 position, it can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig) with other heterocyclic boronic acids, alkenes, or amines, respectively. researchgate.net

Table 7.3: Strategies for Hybrid Molecule Synthesis

| Linkage Type | Coupling Strategy | Heterocycle to be Incorporated |

| Amide | Amide bond formation | Pyridinecarboxylic acid |

| Imine | Schiff base formation | Thiophenecarboxaldehyde |

| C-C Bond | Suzuki Coupling (requires halogenation of pyrimidine) | Furanboronic acid |

| C-N Bond | Buchwald-Hartwig Coupling (requires halogenation of pyrimidine) | Indole |

This table provides examples of how 1-(4-methylpyrimidin-2-yl)butan-1-amine could be used to synthesize hybrid molecules incorporating other common heterocycles.

Structure-Reactivity Relationships in Modified Analogues

The modifications described in the preceding sections are expected to have a profound impact on the structure-reactivity relationships of the resulting analogues.

Electronic Effects: Modifications to the pyrimidine ring will significantly alter its electronic properties. The introduction of electron-donating groups (EDGs) at the C-5 position would increase the ring's electron density, potentially making it more susceptible to electrophilic attack and modulating the basicity of the ring nitrogens. Conversely, introducing electron-withdrawing groups (EWGs) would further decrease the ring's electron density, enhancing its susceptibility to nucleophilic attack. nih.govhumanjournals.com

Physicochemical Properties: Functional group interconversions on the amine chain will directly impact properties like solubility, lipophilicity (LogP), and pKa. Converting the amine to an amide, for example, will increase its polarity and remove its basic character, which in turn will affect its behavior in different solvent systems and its ability to cross biological membranes. These changes are crucial for applications in medicinal chemistry and materials science. researchgate.net

Future Directions and Emerging Research Frontiers in Pyrimidine Amine Chemistry

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design

The convergence of machine learning (ML) and artificial intelligence (AI) with organic synthesis is set to revolutionize the design and discovery of novel pyrimidine-amine derivatives. These computational tools offer the potential to navigate the vast chemical space of possible synthetic routes with unprecedented efficiency.

Recent studies have demonstrated the application of ML-driven optimization for complex chemical transformations, including those relevant to pyrimidine-amine synthesis. For instance, machine learning has been successfully employed to optimize a photoredox tertiary amine synthesis with multiple continuous and discrete variables, such as concentration, temperature, residence time, and solvent choice. acs.orgchemrxiv.org This approach allows for the rapid identification of optimal reaction conditions, maximizing yield and minimizing costs. chemrxiv.org

Key research findings in this area include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of novel synthetic transformations. This can help chemists to identify promising synthetic routes for pyrimidine-amines and avoid those that are likely to fail.

Retrosynthetic Analysis: Machine learning models can be used to propose retrosynthetic pathways for complex target molecules, breaking them down into simpler, commercially available starting materials. This can significantly accelerate the process of designing a synthetic route.

Optimization of Reaction Conditions: As demonstrated in the synthesis of C(sp3)-rich tertiary amines, ML algorithms can efficiently explore a large parameter space to identify the optimal conditions for a given reaction. acs.org

Interactive Table: Applications of Machine Learning in Chemical Synthesis

| Application | Description | Potential Impact on Pyrimidine-Amine Synthesis |

| Route Design | AI-powered tools can suggest novel and efficient synthetic pathways. | Faster discovery of synthetic routes to new derivatives. |

| Yield Prediction | ML models can forecast the yield of a reaction under different conditions. | Optimization of synthetic protocols for higher efficiency. |

| Catalyst Selection | Algorithms can help identify the most effective catalyst for a specific transformation. | Discovery of more sustainable and active catalytic systems. |

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis

The development of sustainable and efficient synthetic methods is a central theme in modern organic chemistry. For pyrimidine-amine synthesis, this translates to the exploration of novel catalytic systems that minimize waste, reduce energy consumption, and utilize readily available starting materials.

Recent research has highlighted several promising directions:

Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are inherently efficient. Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable approach, liberating only hydrogen and water as byproducts. acs.org

Earth-Abundant Metal Catalysis: The use of catalysts based on earth-abundant and non-toxic metals is a key aspect of green chemistry. Copper-catalyzed tandem reactions have been developed for the synthesis of sulfonamide pyrimidine (B1678525) derivatives in high yields. mdpi.com

Photoredox Catalysis: This approach utilizes light to drive chemical reactions, often under mild conditions. Machine learning-driven optimization has been applied to continuous-flow photoredox amine synthesis, showcasing a powerful combination of modern synthetic and computational techniques. acs.orgchemrxiv.org

Eco-Friendly Catalysts: Zinc-linked amino acid complexes have been shown to be effective and reusable catalysts for the synthesis of pyrimidine derivatives in aqueous media, highlighting a green chemistry approach. bohrium.com

Interactive Table: Novel Catalytic Approaches for Pyrimidine Synthesis

| Catalytic System | Key Features | Example |

| Iridium Pincer Complexes | High efficiency and regioselectivity in multicomponent reactions. acs.org | Synthesis of pyrimidines from amidines and alcohols. acs.org |

| Palladium Catalysts | Versatile for cross-coupling reactions like Suzuki and Buchwald-Hartwig. mdpi.com | Synthesis of N-arylpyrimidin-2-amine derivatives. mdpi.com |

| Copper Catalysts | Enables tandem reactions for the synthesis of functionalized pyrimidines. mdpi.com | Synthesis of sulfonamide pyrimidine derivatives. mdpi.com |

| Nickel Catalysis | Useful for cycloaddition reactions to form the pyrimidine core. | Synthesis of pyrimidines from alcohols and amidines. |

| Green Catalysts (e.g., Zn(l-proline)2) | Eco-friendly, reusable, and effective in aqueous media. bohrium.com | One-pot synthesis of pyrimidine derivatives. bohrium.com |

Exploration of Pyrimidine-Amine Frameworks in Materials Science and Supramolecular Chemistry

The rigid, planar structure and hydrogen-bonding capabilities of the pyrimidine ring make it an excellent building block for the construction of advanced materials and supramolecular assemblies. The incorporation of amine functionalities further enhances these properties by providing additional sites for intermolecular interactions.

Current research in this area is focused on:

Metal-Organic Frameworks (MOFs): Pyrimidine-based ligands are being used to construct MOFs with potential applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: The ability of pyrimidine-amines to form predictable hydrogen bonding and π-π stacking interactions is being exploited to create complex, self-assembled supramolecular structures. These structures can exhibit interesting properties, such as fluorescence and molecular recognition.

Organic Frameworks for Environmental Applications: Novel amino-pyrimidine organic frameworks have been designed and synthesized as potential agents for the removal of heavy metals from the environment. biomedres.us

Peptidomimetic Scaffolds: Pyrimidine-embedded frameworks have been generated to create molecules with significant 3D structural diversity, offering promising tools for modulating protein-protein interactions. nih.gov

The combination of hydrogen bonds and π-π interactions in pyrimidine-containing structures can lead to the formation of 2-D supramolecular frameworks. researchgate.net Furthermore, modified amino acid-pyrimidine analogs are being studied for their supramolecular assemblies, which can serve as models for understanding protein-DNA interactions. rsc.org

Q & A

Q. What are the established synthetic routes for 1-(4-Methylpyrimidin-2-yl)butan-1-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example, reductive amination of 4-methylpyrimidine-2-carbaldehyde with butan-1-amine using sodium cyanoborohydride or hydrogen gas with a palladium catalyst can yield the target compound. Optimization requires monitoring pH (neutral to slightly acidic), temperature (25–60°C), and solvent choice (e.g., methanol or ethanol) to maximize yield and purity . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the amine from byproducts.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the amine and pyrimidine moieties. The methyl group on the pyrimidine ring typically appears as a singlet (~δ 2.5 ppm), while the butyl chain shows characteristic splitting patterns .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for structural refinement. For pyrimidine derivatives, high-resolution data collection (e.g., Cu-Kα radiation) and twinning analysis may be required to resolve disorder in the butyl chain .

Q. How should researchers handle and store this compound to ensure stability during experiments?

While specific stability data for this compound is limited, general protocols for amines apply:

- Storage: Under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Handling: Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid moisture absorption and skin contact .

- Degradation Testing: Monitor via TLC or HPLC for amine oxidation products (e.g., nitriles or imines) over time.

Advanced Research Questions

Q. How can computational modeling address discrepancies between experimental and theoretical data for this compound’s thermodynamic properties?

The PCP-SAFT equation of state often struggles with amine-containing mixtures due to asymmetric hydrogen-bonding interactions. For example, modeling vapor-liquid equilibria for butan-1-amine systems may require adjusted association parameters to account for donor/acceptor site asymmetry. Hybrid approaches combining DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental data can improve predictions .

Q. What strategies resolve contradictions in structural data from X-ray crystallography and NMR spectroscopy?

Discrepancies may arise from dynamic effects (e.g., butyl chain rotation in solution vs. solid state). To address this:

Q. How can researchers hypothesize biological activity based on structural analogs?

Pyrimidine derivatives often exhibit pharmacological activity. For instance, 4-methylpyrimidin-2-amine analogs have been studied for kinase inhibition. Docking studies using AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like EGFR or CDK2. Experimental validation via enzyme assays (e.g., IC₅₀ measurements) is recommended .

Q. What experimental designs are optimal for studying its reactivity in nucleophilic or catalytic reactions?

- Nucleophilic Substitution: React with acyl chlorides or sulfonating agents in dry THF, using bases like triethylamine to scavenge HCl.

- Catalytic Applications: Test as a ligand in transition-metal complexes (e.g., Pd or Cu) for cross-coupling reactions. Monitor reaction progress via GC-MS or in situ IR .

Methodological Considerations

- Data Validation: Cross-reference crystallographic data (e.g., CCDC entries) with computational models to ensure accuracy .

- Safety Protocols: Follow GHS guidelines for amine handling, including emergency eyewash stations and neutralization protocols for spills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.